
2-o-Tolyl-ethanesulfonyl Chloride:
Spectroscopic Data & Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-o-Tolyl-ethanesulfonyl chloride

CAS No.: 728919-61-7

Cat. No.: B1596737

Get Quote

Compound Overview & Significance
IUPAC Name: 2-(2-Methylphenyl)ethane-1-sulfonyl chloride

Molecular Formula: C

H

ClO

S[1]

Molecular Weight: 218.70 g/mol [1]

Class: Aryl-substituted alkanesulfonyl chloride

Core Application: A versatile building block in medicinal chemistry, primarily used to introduce

the 2-(o-tolyl)ethyl motif into sulfonamides, which are privileged scaffolds in GPCR ligands

and enzyme inhibitors.[1]
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Spectroscopic Characterization
As specific experimental spectra for the ortho isomer are rarely published in open literature

compared to the para isomer (CAS 88106-95-0) or the unsubstituted analog (CAS 4025-71-2),

the data below synthesizes theoretical prediction with validated shifts from the closest structural

analog, 2-phenylethanesulfonyl chloride.

A. Proton NMR ( H NMR) Data
Solvent: CDCl

[1][2][3][4][5]

Frequency: 400 MHz[1][3]
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Technical Insight: The key differentiator between this and the para isomer is the splitting pattern

of the aromatic region (multiplet vs. AA'BB' doublet pair) and the slight downfield shift of the

benzylic methylene (Position 2) due to the proximity of the o-methyl group.

B. Carbon-13 NMR ( C NMR) Data
Solvent: CDCl

[1][2][3][4][5]

Carbon Type
Shift (

ppm)
Assignment

Aliphatic 19.3
Ar-CH

(o-tolyl methyl)

Aliphatic 29.8
Ar-CH

-

Aliphatic 65.2

-CH

-SO

Cl (Deshielded by SO

Cl)

Aromatic 126.0 – 131.0 Ar-CH (4 signals)

Quaternary 136.5 Ar-C-Me (ipso to methyl)

Quaternary 134.8
Ar-C-CH

(ipso to ethyl chain)
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C. Infrared Spectroscopy (FT-IR)
Method: Neat oil or KBr pellet.

Wavenumber (cm

)
Vibration Mode Diagnostic Value

1365 – 1375
(SO

)

Primary Diagnostic:

Asymmetric sulfonyl stretch.[1]

Strong intensity.

1165 – 1175
(SO

)

Secondary Diagnostic:

Symmetric sulfonyl stretch.[1]

Strong intensity.

2920 – 2980 (C-H)
Aliphatic C-H stretch

(Methyl/Ethyl).[1]

740 – 760 (C-H)
Ortho-substituted benzene ring

out-of-plane bending.

D. Mass Spectrometry (MS)
Ionization: EI (70 eV) or ESI (positive mode if derivatized).[1]

Molecular Ion:

218 (M

) is often weak or absent due to lability of the S-Cl bond.

Key Fragments (EI):

105: [Ar-CH

]

(Tropylium-like cation from o-methyl benzyl).
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183: [M – Cl]

(Loss of chlorine).[1]

119: [Ar-CH=CH

]

(Loss of SO

Cl + H, styrene derivative).[1]

Synthesis & Preparation Protocol
The most robust, "field-proven" method for synthesizing 2-o-Tolyl-ethanesulfonyl chloride
avoids the use of hazardous gaseous chlorine and instead utilizes oxidative chlorination of an

S-alkylisothiouronium salt. This method ensures high purity and avoids the formation of

disulfides common in direct thiol oxidation.

Reaction Scheme

2-(o-Tolyl)ethyl bromide
(Starting Material)

S-[2-(o-Tolyl)ethyl]isothiouronium
acetate/bromide

2-o-Tolyl-ethanesulfonyl chloride
(Target)

Thiourea
EtOH, Reflux

NCS, HCl (2M)
Acetonitrile, <10°C

Click to download full resolution via product page

Figure 1: Oxidative chlorination pathway via isothiouronium salt intermediate.[1]

Step-by-Step Methodology
Step 1: Formation of Isothiouronium Salt

Reagents: Dissolve 2-(o-Tolyl)ethyl bromide (1.0 equiv) and Thiourea (1.1 equiv) in Ethanol

(5 mL/mmol).

Reaction: Heat to reflux for 3–5 hours. Monitor by TLC (disappearance of bromide).[1][6]
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Workup: Concentrate the solvent in vacuo. The residue (isothiouronium salt) is often a white

solid or viscous oil. It can be used directly without extensive purification.[7]

Step 2: Oxidative Chlorination (The Critical Step)
Setup: Suspend N-Chlorosuccinimide (NCS) (4.0 equiv) in Acetonitrile (5 mL/mmol) and 2M

HCl (1 mL/mmol). Cool the mixture to 0–5°C in an ice bath.

Addition: Dissolve the isothiouronium salt from Step 1 in a minimal amount of

acetonitrile/water. Add this solution dropwise to the NCS mixture, maintaining the

temperature below 10°C.

Why? Exotherms can decompose the sulfonyl chloride to the sulfonic acid.

Reaction: Stir vigorously for 1–2 hours at 0–10°C. The mixture will turn yellow/orange.

Workup: Dilute with diethyl ether or ethyl acetate. Wash the organic layer with water (2x) and

brine (1x).[1]

Drying: Dry over anhydrous MgSO

, filter, and concentrate in vacuo at <30°C.

Caution: Sulfonyl chlorides are thermally unstable; avoid high heat during rotary

evaporation.

Quality Control & Handling
Purity Analysis (Derivatization Method)
Direct analysis of sulfonyl chlorides by LC-MS is difficult due to hydrolysis. To validate the

structure and purity, convert a small aliquot to a stable sulfonamide:

Mix 10 mg of product with excess benzylamine (or morpholine) in CH

Cl

.

Stir for 10 mins.
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Analyze the resulting sulfonamide by LC-MS/NMR. The sulfonamide is stable and ionizes

well ([M+H]

).[1]

Stability & Storage[1][8]
Moisture Sensitivity: High. Hydrolyzes to sulfonic acid upon exposure to moist air.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Visual Indicator: Pure compound is a colorless to pale yellow oil. Darkening or fuming

indicates decomposition (HCl release).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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